Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate
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Overview
Description
Ethyl bicyclo[410]hepta-2,4-diene-7-carboxylate is a unique organic compound characterized by its bicyclic structure
Preparation Methods
The synthesis of ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate typically involves the valence isomerization of cyclohepta-1,3,5-triene. This process can be catalyzed by transition metals such as platinum (Pt) or gold (Au) under specific reaction conditions . The reaction conditions often require a controlled environment to ensure the stability of the product.
Chemical Reactions Analysis
Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate undergoes a variety of chemical reactions due to its strained ring system. Common reactions include:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the formation of less strained ring systems.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents such as sodium methoxide (NaOCH₃).
Scientific Research Applications
Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and pharmaceutical applications.
Mechanism of Action
The mechanism of action of ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate involves its ability to undergo ring-opening reactions. The strained ring system provides a thermodynamic driving force for these reactions, which can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate can be compared to other bicyclic compounds such as:
Cyclohepta-1,3,5-triene: This compound is a precursor in the synthesis of this compound and shares a similar ring structure.
Bicyclo[4.1.0]hept-2-ene: Another bicyclic compound with a similar ring strain and reactivity.
This compound stands out due to its ester functional group, which provides additional reactivity and potential for further functionalization.
Properties
CAS No. |
103324-11-4 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate |
InChI |
InChI=1S/C10H12O2/c1-2-12-10(11)9-7-5-3-4-6-8(7)9/h3-9H,2H2,1H3 |
InChI Key |
NUVCRNFERWWSQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C1C=CC=C2 |
Origin of Product |
United States |
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